2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide
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Overview
Description
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide is an organic compound with a complex structure that includes a cyclohexene ring, a hydrazine group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide typically involves the reaction of 4-methyl-3-cyclohexen-1-one with hydrazine and a thiocarbamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbothioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The carbothioamide group may also interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone: This compound has a similar cyclohexene structure but differs in the functional groups attached.
Methylcyclohexene: A simpler compound with a cyclohexene ring and a methyl group, used as a reagent in organic synthesis.
Uniqueness
2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide is unique due to its combination of a cyclohexene ring, hydrazine group, and carbothioamide group
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
[(Z)-(4-methylcyclohex-3-en-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H15N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2,6,8H,3-5H2,1H3,(H3,10,12,13)/b11-6- |
InChI Key |
RZRWSEIWSPUXPG-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CCC(CC1)/C=N\NC(=S)N |
Canonical SMILES |
CC1=CCC(CC1)C=NNC(=S)N |
Origin of Product |
United States |
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